

The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

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Compound of Interest

Compound Name: *methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride*

Cat. No.: *B1452066*

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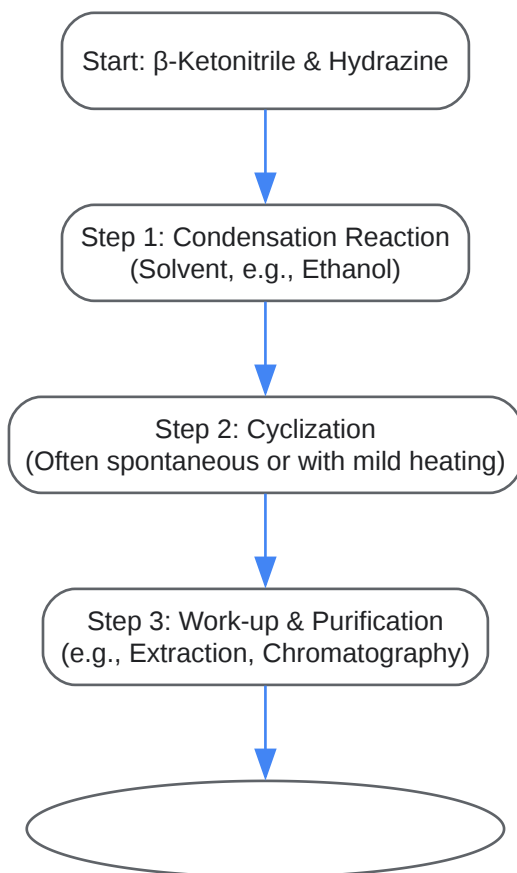
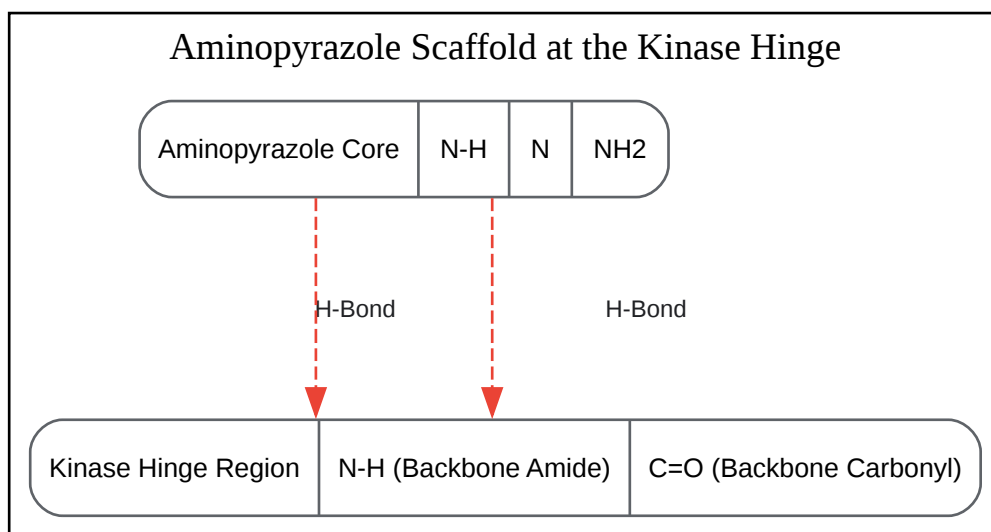
Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design. The aminopyrazole scaffold has undoubtedly earned its place within this elite group. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an amino substituent, this heterocyclic motif has demonstrated remarkable success, particularly in the realm of kinase inhibition. Its unique electronic and structural properties allow it to form key interactions within the ATP-binding site of kinases, leading to potent and often selective inhibition. This guide will provide an in-depth exploration of the biological significance of the aminopyrazole scaffold, from its fundamental mechanism of action to its diverse therapeutic applications and the experimental workflows used in its development.

Mechanism of Action: The Kinase Hinge-Binding Paradigm

A significant portion of the therapeutic success of aminopyrazole-based compounds can be attributed to their ability to act as "hinge-binders" in protein kinases. The hinge region of a kinase is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the catalytic domain. This region is crucial for the conformational changes required for ATP binding and catalysis. The aminopyrazole scaffold is adept at forming a bidentate hydrogen bond

interaction with the backbone amide and carbonyl groups of the hinge residues, effectively mimicking the adenine portion of ATP. This high-affinity binding anchors the inhibitor in the active site, leading to potent inhibition of kinase activity.



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